molecular formula C8H6N4O3 B1298930 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine CAS No. 109060-71-1

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1298930
CAS No.: 109060-71-1
M. Wt: 206.16 g/mol
InChI Key: JVORYYXVRXHXMK-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2-nitrophenyl group and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrobenzohydrazide with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazonoyl halide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Various electrophiles can be used, such as alkyl halides or acyl chlorides, under basic conditions.

    Cyclization: Cyclization reactions often require the presence of a dehydrating agent or a catalyst to facilitate ring closure.

Major Products Formed

    Reduction: 5-(2-Aminophenyl)-1,3,4-oxadiazol-2-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: More complex heterocyclic compounds with additional rings.

Scientific Research Applications

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound and its derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.

Mechanism of Action

The mechanism of action of 5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological pathways involved in disease processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Nitrophenyl)-2-furoic acid
  • 5-Methyl-2-(2-nitrophenyl)oxazole
  • 2-(2-Nitrophenyl)acrylate

Uniqueness

5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other nitrophenyl-substituted heterocycles, such as furans and oxazoles, which have different ring structures and reactivity profiles. The oxadiazole ring can participate in unique interactions and reactions, making this compound valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-3-1-2-4-6(5)12(13)14/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVORYYXVRXHXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351866
Record name 1,3,4-Oxadiazol-2-amine, 5-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109060-71-1
Record name 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109060-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazol-2-amine, 5-(2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4 ml of a 5M cyanogen bromide solution in acetonitrile were added dropwise to the solution of 3.6 g of 2-nitrobenzoic hydrazide in 20 ml of acetonitrile. This resulted first in a clear solution, then a solid precipitated out which was filtered off with suction after continuing to stir for a short time, washed again with acetonitrile and dried under reduced pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine

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